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molecular formula C10H9ClO4 B092811 Dimethyl 2-chloroterephthalate CAS No. 18643-84-0

Dimethyl 2-chloroterephthalate

Cat. No. B092811
M. Wt: 228.63 g/mol
InChI Key: FUFFCPIFRICMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06515124B2

Procedure details

To a 2 L round-bottom flask, equipped with a mechanical stirrer, was charged 2-chloro-1,4-benzenedicarboxylic acid dimethyl ester (25.15 g, 0.11 mol), methanol (300 mL) and tetrahydrofuran (300 mL). Over 10 min, a solution of lithium hydroxide monohydrate (4.62 g, 0.11 mol) in water (200 mL) was added. After the reaction had proceeded at ambient temperature overnight, the solution was concentrated in vacuo to about 150 mL and then diluted with water (200 mL). The precipitated solid was filtered off and washed with water (2×20 mL) to give the recovered starting material, 2-chloro-1,4-benzenedicarboxylic acid dimethyl ester (1.8 g), as shiny platelets. The combined filtrates were stirred while 1N hydrochloric acid (112 mL, 0.112 mol) was added. The resulting solid was filtered off, washed with water (2×50 mL) and air dried. The solid was dissolved in methanol (300 mL) and warmed to about 45° C., then to the stirred solution, water was added to just before the cloud point. After the solution was left at room temperature overnight, the resulting colorless solid that had formed was filtered off, washed in turn with a cold mixture of methanol-water (1:2; 30 mL) and cold water (30 mL). The solid was recrystallized once more from methanol-water as described above and dried, to give 3-chloro-4-(methoxycarbonyl)benzoic acid (13.1 g, 55.5% yield) as colorless needles.
Quantity
25.15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
4.62 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
112 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13]C)=[O:12])=[CH:7][C:6]=1[Cl:15])=[O:4].CO.O.[OH-].[Li+].Cl>O.O1CCCC1>[Cl:15][C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][C:5]=1[C:3]([O:2][CH3:1])=[O:4])[C:11]([OH:13])=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
25.15 g
Type
reactant
Smiles
COC(=O)C1=C(C=C(C=C1)C(=O)OC)Cl
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
lithium hydroxide monohydrate
Quantity
4.62 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.8 g
Type
reactant
Smiles
COC(=O)C1=C(C=C(C=C1)C(=O)OC)Cl
Step Four
Name
Quantity
112 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 L round-bottom flask, equipped with a mechanical stirrer
WAIT
Type
WAIT
Details
After the reaction had proceeded at ambient temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo to about 150 mL
ADDITION
Type
ADDITION
Details
diluted with water (200 mL)
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
WASH
Type
WASH
Details
washed with water (2×20 mL)
CUSTOM
Type
CUSTOM
Details
to give the recovered
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed with water (2×50 mL) and air
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in methanol (300 mL)
ADDITION
Type
ADDITION
Details
to the stirred solution, water was added to just before the cloud point
WAIT
Type
WAIT
Details
After the solution was left at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the resulting colorless solid that had formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed in turn with a cold mixture of methanol-water (1:2; 30 mL) and cold water (30 mL)
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized once more from methanol-water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 55.5%
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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